4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine
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Overview
Description
4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, methyl-oxazolyl, and methylpiperidinyl groups are introduced through various substitution reactions. For example, the tert-butyl group can be introduced via Friedel-Crafts alkylation, while the oxazolyl and piperidinyl groups can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine compounds.
Scientific Research Applications
4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in biological assays to study its effects on various cellular processes and molecular targets.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of pyrimidine derivatives.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine: Lacks the methylpiperidinyl group, resulting in different chemical properties and biological activities.
5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine: Lacks the tert-butyl group, which may affect its stability and reactivity.
4-tert-butyl-2-(3-methylpiperidin-1-yl)pyrimidine: Lacks the oxazolyl group, leading to different interactions with molecular targets.
Uniqueness
4-tert-butyl-5-(3-methyl-1,2-oxazol-5-yl)-2-(3-methylpiperidin-1-yl)pyrimidine is unique due to the presence of all three substituents (tert-butyl, methyl-oxazolyl, and methylpiperidinyl groups), which confer distinct chemical and biological properties. This combination of substituents may enhance its potential as a pharmaceutical agent or research tool compared to similar compounds.
Properties
CAS No. |
1240145-67-8 |
---|---|
Molecular Formula |
C18H26N4O |
Molecular Weight |
314.4 |
Purity |
95 |
Origin of Product |
United States |
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